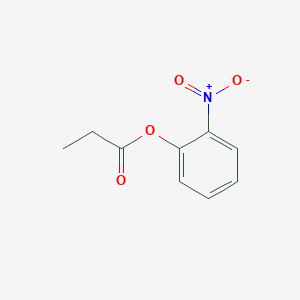
2-Nitrophenyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrophenyl propanoate is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrophenyl propanoate typically involves the esterification of 2-nitrophenol with propanoic acid or its derivatives. One common method is the reaction of 2-nitrophenol with propanoic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitrophenyl propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form 2-nitrophenol and propanoic acid under acidic or basic conditions.
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Nucleophilic Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Reduction: 2-Aminophenyl propanoate.
Hydrolysis: 2-Nitrophenol and propanoic acid.
Nucleophilic Substitution: Various substituted phenyl propanoates.
Applications De Recherche Scientifique
2-Nitrophenyl propanoate finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 2-nitrophenyl propanoate exerts its effects depends on the specific reaction or application. For instance, in enzymatic reactions, the compound may act as a substrate that undergoes transformation by the enzyme’s active site. The nitro group can participate in redox reactions, while the ester group can be hydrolyzed by esterases.
Molecular Targets and Pathways:
Enzymes: Esterases, reductases.
Pathways: Redox reactions, hydrolysis, and nucleophilic substitution pathways.
Comparaison Avec Des Composés Similaires
2-Nitrophenyl acetate: Similar structure but with an acetate ester instead of propanoate.
2-Nitrophenyl butanoate: Similar structure but with a butanoate ester.
2-Nitrophenyl methanoate: Similar structure but with a methanoate ester.
Uniqueness: 2-Nitrophenyl propanoate is unique due to its specific ester group, which influences its reactivity and applications. The propanoate ester provides distinct chemical properties compared to other esters, making it suitable for specific synthetic and industrial applications.
Propriétés
Numéro CAS |
19686-49-8 |
|---|---|
Formule moléculaire |
C9H9NO4 |
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
(2-nitrophenyl) propanoate |
InChI |
InChI=1S/C9H9NO4/c1-2-9(11)14-8-6-4-3-5-7(8)10(12)13/h3-6H,2H2,1H3 |
Clé InChI |
VFRSWGDYQQLJLA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















